molecular formula C17H12N4O3 B11705337 5-(Benzylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile

5-(Benzylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11705337
M. Wt: 320.30 g/mol
InChI Key: VLACAXLSXHOPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a benzylamino group, a nitrophenyl group, and an oxazole ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable nitrile source to form the oxazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

5-(Benzylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 5-(Benzylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzylamino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: Shares the nitrophenyl group but differs in the ester functionality.

    Benzyl 4-nitrophenyl carbonate: Similar in having both benzyl and nitrophenyl groups but with a carbonate linkage.

Uniqueness

5-(Benzylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the oxazole ring and the carbonitrile group, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H12N4O3

Molecular Weight

320.30 g/mol

IUPAC Name

5-(benzylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H12N4O3/c18-10-15-17(19-11-12-4-2-1-3-5-12)24-16(20-15)13-6-8-14(9-7-13)21(22)23/h1-9,19H,11H2

InChI Key

VLACAXLSXHOPOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.